![molecular formula C15H17N3O2 B1308915 5-{[(Furan-2-ylmethyl)-amino]-methyl}-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one CAS No. 878453-02-2](/img/structure/B1308915.png)
5-{[(Furan-2-ylmethyl)-amino]-methyl}-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one
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Overview
Description
The compound “5-{[(Furan-2-ylmethyl)-amino]-methyl}-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one” is a complex organic molecule that contains a furan ring and a benzoimidazole ring . Furan is a heterocyclic organic compound consisting of a five-membered aromatic ring with four carbon atoms and an oxygen . Benzoimidazole is a bicyclic compound formed by the fusion of benzene and imidazole .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the furan and benzoimidazole rings would likely contribute to the compound’s stability and reactivity .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on its exact structure and the conditions under which it’s subjected. The furan ring, for example, can undergo reactions such as electrophilic aromatic substitution or hydrogenation .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. These might include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .Scientific Research Applications
Antiviral Activity
Indole derivatives, which share structural similarities with the compound , have been reported to exhibit significant antiviral activities . For instance, certain indole derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus . This suggests that our compound could potentially be synthesized and tested for its efficacy against similar viral pathogens, contributing to the development of new antiviral drugs.
Anti-inflammatory Properties
The indole nucleus, a component of the compound, is known for its anti-inflammatory properties . Research could explore the effectiveness of this compound in reducing inflammation, which is a common symptom in many diseases, thereby aiding in the treatment of inflammatory disorders .
Anticancer Potential
Many indole derivatives have been found to possess anticancer properties . The compound could be investigated for its ability to inhibit the growth of cancer cells, providing a new avenue for cancer therapy research .
Antimicrobial Efficacy
The structural complexity of the compound suggests it might have antimicrobial properties . Studies could be conducted to assess its effectiveness against a range of bacterial and fungal pathogens, which could lead to the development of new antimicrobial agents .
Antidiabetic Activity
Indole derivatives are also known to exhibit antidiabetic activity . The compound could be researched for its potential to regulate blood sugar levels, offering a novel approach to diabetes management .
Antimalarial Applications
Given the biological activity of similar compounds, this molecule could be synthesized and tested for antimalarial properties . It could serve as a lead compound in the search for new antimalarial drugs .
Anticholinesterase Activity
The compound could be evaluated for its anticholinesterase activity , which is beneficial in treating neurodegenerative diseases like Alzheimer’s by improving neurotransmitter levels in the brain .
Plant Growth Regulation
Indole-3-acetic acid, a derivative of indole, is a plant hormone. The compound could be studied for its potential role in plant growth and development , possibly leading to applications in agriculture .
Safety and Hazards
Mechanism of Action
Target of Action
The compound “5-{[(Furan-2-ylmethyl)-amino]-methyl}-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one” contains a benzoimidazole ring, which is a common structural motif in many biologically active compounds. Benzoimidazole derivatives are known to interact with a variety of biological targets, including enzymes, receptors, and ion channels .
Mode of Action
The mode of action would depend on the specific target of the compound. For example, if the target is an enzyme, the compound might act as an inhibitor, preventing the enzyme from catalyzing its reaction. The presence of the furan ring and the amino-methyl group could potentially allow for interactions with the target protein, such as hydrogen bonding .
Biochemical Pathways
Again, this would depend on the specific target of the compound. If the compound were to act on an enzyme, it could potentially affect the biochemical pathway that the enzyme is involved in, leading to changes in the production of certain metabolites .
Pharmacokinetics
The pharmacokinetic properties of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can greatly influence its bioavailability and efficacy. The presence of the furan and benzoimidazole rings in the compound could potentially influence these properties, although specific details would require experimental data .
Result of Action
The result of the compound’s action would depend on its specific mode of action and the biochemical pathways it affects. This could range from changes in cellular metabolism to alterations in signal transduction .
Action Environment
The action of the compound could be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. For example, the stability of the compound could be affected by the pH of its environment .
properties
IUPAC Name |
5-[(furan-2-ylmethylamino)methyl]-1,3-dimethylbenzimidazol-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-17-13-6-5-11(8-14(13)18(2)15(17)19)9-16-10-12-4-3-7-20-12/h3-8,16H,9-10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDDDMIDGOAPOKH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)CNCC3=CC=CO3)N(C1=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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